
2-(3-Pyridin-2-ylphenyl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pyridin-2-ylphenyl)acetaldehyde is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridin-2-ylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-bromopyridine with phenylacetaldehyde under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Pyridin-2-ylphenyl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HNO3 (nitric acid), Br2 (bromine), FeCl3 (ferric chloride)
Major Products Formed:
Oxidation: 2-(3-Pyridin-2-ylphenyl)acetic acid
Reduction: 2-(3-Pyridin-2-ylphenyl)ethanol
Substitution: 2-(3-Nitropyridin-2-ylphenyl)acetaldehyde, 2-(3-Bromopyridin-2-ylphenyl)acetaldehyde
Aplicaciones Científicas De Investigación
2-(3-Pyridin-2-ylphenyl)acetaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-(3-Pyridin-2-ylphenyl)acetaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function . Additionally, the pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-(Pyridin-2-yl)acetaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.
3-(Pyridin-2-yl)benzaldehyde: Contains a benzaldehyde moiety instead of an acetaldehyde group, leading to variations in chemical behavior.
2-(Pyridin-2-yl)phenylmethanol:
Uniqueness: 2-(3-Pyridin-2-ylphenyl)acetaldehyde is unique due to its combination of a pyridine ring, phenyl group, and aldehyde moiety. This structure allows for versatile chemical modifications and interactions, making it valuable in various research fields .
Propiedades
Fórmula molecular |
C13H11NO |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2-(3-pyridin-2-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H11NO/c15-9-7-11-4-3-5-12(10-11)13-6-1-2-8-14-13/h1-6,8-10H,7H2 |
Clave InChI |
YATGZQOYOSZIBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


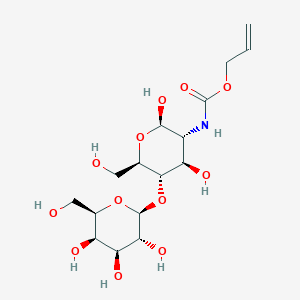
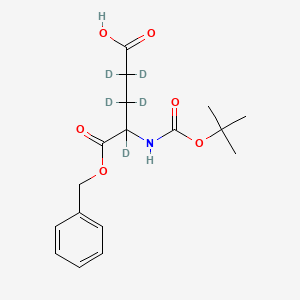
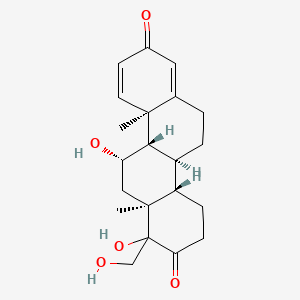
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
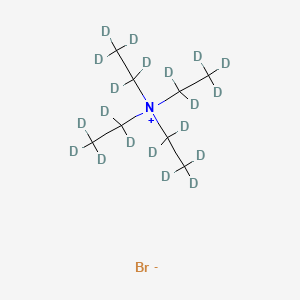
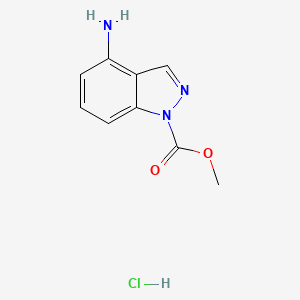

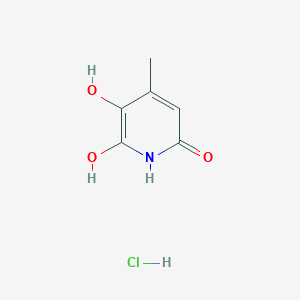

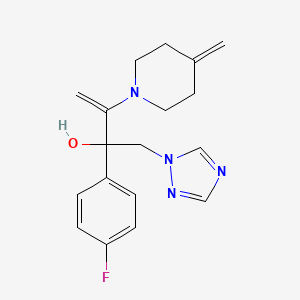
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)


